molecular formula C17H18F4N4O2S B2576770 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034603-08-0

4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2576770
CAS No.: 2034603-08-0
M. Wt: 418.41
InChI Key: RPHKXJZNTFCZMX-UHFFFAOYSA-N
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Description

4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H18F4N4O2S and its molecular weight is 418.41. The purity is usually 95%.
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Biological Activity

The compound 4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16F3N3O2S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure features a piperazine ring, a trifluoromethyl group, and a sulfonyl moiety, which are critical for its biological activity.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For example, derivatives of 4-fluorobenzylpiperazine have been evaluated as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. These studies have shown that modifications to the piperazine scaffold can enhance inhibitory potency against tyrosinase, suggesting that our compound may exhibit similar properties due to its structural analogies .

Anticancer Activity

In studies focusing on poly(ADP-ribose) polymerase (PARP) inhibitors, compounds related to the piperazine class have demonstrated promising anticancer effects. For instance, specific derivatives were found to inhibit PARP1 activity effectively, leading to increased apoptosis in cancer cells. The IC50 values for these compounds ranged significantly, indicating varying levels of potency against cancer cell lines .

The compound's structural features may contribute to its ability to interact with the catalytic site of PARP1, enhancing its potential as an anticancer agent.

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase. The compound 4-(4-fluorobenzyl)piperazin-1-yl was found to inhibit the enzyme competitively without exhibiting cytotoxicity towards B16F10 melanoma cells. This suggests a favorable therapeutic index for potential skin-related applications .

Case Study 2: PARP Inhibition in Cancer Cells

Another investigation focused on the development of PARP inhibitors derived from piperazine scaffolds. The results indicated that compounds with similar structural motifs showed enhanced catalytic inhibition of PARP1 in human breast cancer cells, with one derivative demonstrating an IC50 comparable to Olaparib, a well-known PARP inhibitor .

Research Findings

Compound Target Enzyme IC50 (µM) Biological Effect
4-(4-Fluorobenzyl)piperazin-1-ylTyrosinaseNot specifiedAntimelanogenic
4-(4-((2-Fluorobenzyl)sulfonyl)piperazin-1-yl)PARP1Comparable to Olaparib (57.3)Induces apoptosis in cancer cells

Properties

IUPAC Name

4-[4-[(2-fluorophenyl)methylsulfonyl]piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4O2S/c1-12-22-15(17(19,20)21)10-16(23-12)24-6-8-25(9-7-24)28(26,27)11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHKXJZNTFCZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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